3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile
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Description
“3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile” is a chemical compound with the molecular formula C21H19FN4O4S2 and a molecular weight of 474.53 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H19FN4O4S2. It contains a quinoline core, which is a heterocyclic aromatic organic compound. It also features sulfonyl groups (-SO2-) and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 474.53 . Other properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Safety and Hazards
As with any chemical compound, handling “3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile” should be done with appropriate safety measures. It is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for this compound is not available in the current resources.
Properties
IUPAC Name |
3-[7-fluoro-4-(4-methylsulfonylpiperazin-1-yl)quinolin-3-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S2/c1-31(27,28)26-9-7-25(8-10-26)21-18-6-5-16(22)12-19(18)24-14-20(21)32(29,30)17-4-2-3-15(11-17)13-23/h2-6,11-12,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFYLGVRGVZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2S(=O)(=O)C4=CC=CC(=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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